molecular formula C27H27N3O3 B6543491 N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide CAS No. 1021220-15-4

N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide

Cat. No. B6543491
CAS RN: 1021220-15-4
M. Wt: 441.5 g/mol
InChI Key: AIPIEYTUPMGZSI-UHFFFAOYSA-N
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Description

“N-(4-{[2-(2,2-diphenylacetamido)ethyl]carbamoyl}phenyl)cyclopropanecarboxamide” is a complex organic compound. It contains several functional groups including amide, carbamate, and cyclopropane . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide and carbamate groups, and the introduction of the cyclopropane ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a total of 69 atoms; 33 Hydrogen atoms, 29 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms . The exact 3D structure would depend on the specific spatial arrangement of these atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide and carbamate groups could participate in a variety of reactions, including nucleophilic acyl substitution and hydrolysis . The cyclopropane ring, being strained, could also undergo various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, without specific experimental data, it’s difficult to provide detailed information on these properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

Future research could focus on exploring the biological activity of this compound, as well as optimizing its synthesis. Given the presence of multiple functional groups, there could be potential for further functionalization or derivatization .

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2,2-diphenylacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c31-25(21-13-15-23(16-14-21)30-26(32)22-11-12-22)28-17-18-29-27(33)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-16,22,24H,11-12,17-18H2,(H,28,31)(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPIEYTUPMGZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropanecarboxamido)-N-(2-(2,2-diphenylacetamido)ethyl)benzamide

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